

Application Note: Quantitative Analysis of Cephalexin in Tablets by RP-HPLC

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Compound of Interest

Compound Name: Cephalexin

Cat. No.: B1668389

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Introduction

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of **Cephalexin** in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **Cephalexin** in tablets. The described protocol is suitable for routine quality control and research purposes.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the RP-HPLC method for **Cephalexin** tablet analysis.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Asymmetry)	≤ 1.5	< 1.5
Theoretical Plates	> 2000	> 2000
% RSD of Peak Area (n=5)	$\leq 1.0\%$	$< 1.0\%$

Table 2: Linearity of **Cephalexin**

Concentration Range (µg/mL)	Correlation Coefficient (r ²)
5 - 30	0.999
0.05 - 80	0.9990[1][2][3]
12.5 - 125	> 0.99[4]
62.5 - 375	> 0.99[5]

Table 3: Accuracy (Recovery Studies)

Spiked Level	Amount Added (mg)	Amount Recovered (mg)	% Recovery
50%	25	24.93	99.72%
100%	50	49.91	99.82%
150%	75	74.96	99.95%

Note: High recoveries of above 99.8% indicate the accuracy of the proposed HPLC method.[1]

Table 4: Precision

Precision Type	% RSD
Intraday Precision (n=6)	< 2.0%
Interday Precision (n=6)	< 2.0%

Table 5: Assay of Commercial **Cephalexin** Tablets

Formulation	Labeled Amount (mg)	Amount Found (mg)	% Assay
Brand A	500	499.6	99.92% [6]
Brand B	250	248.9	99.56%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of **Cephalexin** in tablets by RP-HPLC.

1. Reagents and Materials

- **Cephalexin** reference standard
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Sodium acetate
- Acetic acid
- Commercially available **Cephalexin** tablets
- 0.45 µm membrane filters

2. Equipment

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector
- C18 column (250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks

- Pipettes
- Syringes and syringe filters (0.45 µm)
- Sonicator

3. Chromatographic Conditions

Parameter	Condition
Stationary Phase	Waters C18 column (250mm × 4.6mm; 5µ id)[6]
Mobile Phase	Methanol and 0.1M sodium acetate buffer (75:25 v/v)[6]
Flow Rate	1.0 mL/min[6]
Detection Wavelength	240 nm[6]
Injection Volume	20 µL[6]
Column Temperature	Ambient
Run Time	10 min[6]

4. Preparation of Solutions

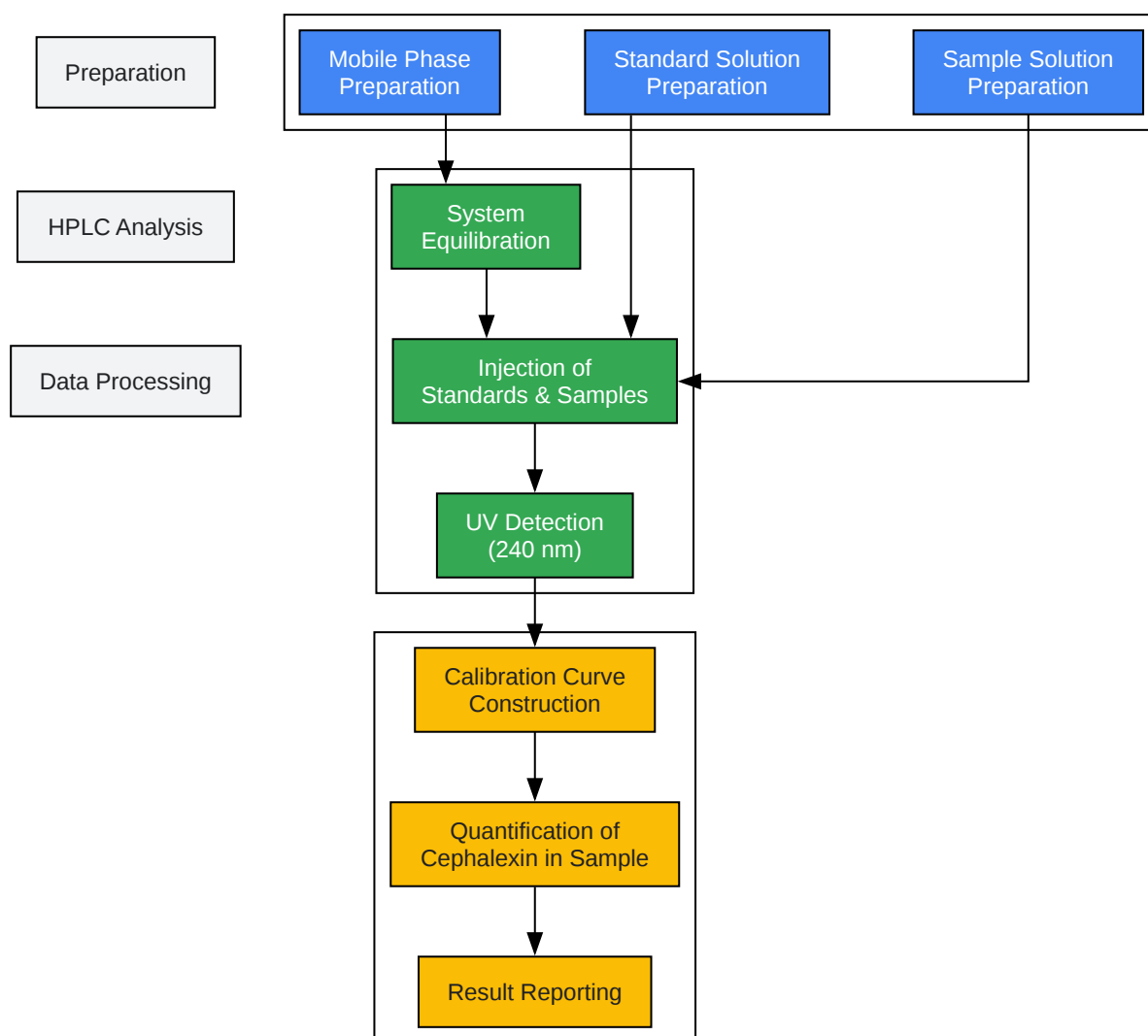
- **Mobile Phase Preparation:** Prepare a 0.1M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH if necessary with acetic acid. Mix this buffer with methanol in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
- **Standard Stock Solution Preparation (1000 µg/mL):** Accurately weigh about 10 mg of **Cephalexin** reference standard and transfer it to a 10 mL volumetric flask.[6] Dissolve the standard in a small amount of methanol and then make up the volume with the mobile phase.[6]
- **Working Standard Solutions:** From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by diluting with the mobile phase.[6]

- Sample Preparation:
 - Weigh and powder 20 **Cephalexin** tablets.[7]
 - Accurately weigh a portion of the powder equivalent to 50 mg of **Cephalexin** and transfer it to a 50 mL volumetric flask.[7]
 - Add about 25 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[7]
 - Make up the volume to 50 mL with the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter before injection.

5. Analytical Procedure

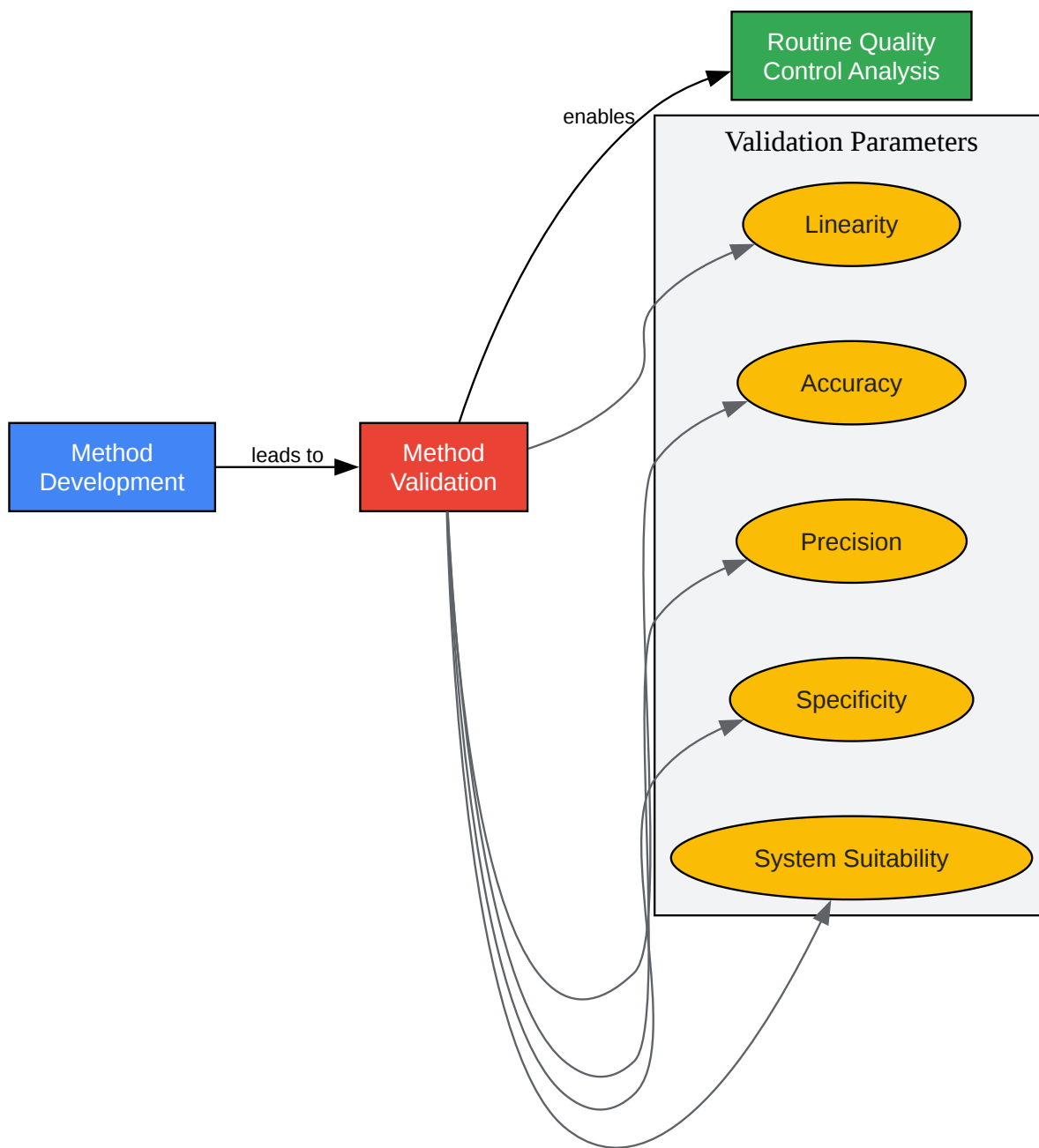
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of each working standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Determine the concentration of **Cephalexin** in the sample solution from the calibration curve.
- Calculate the amount of **Cephalexin** per tablet.

Visualizations



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Caption: Experimental workflow for **Cephalexin** analysis.



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Caption: Relationship between method development and validation.

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